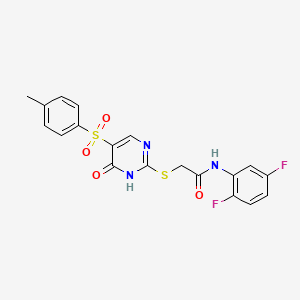![molecular formula C20H18Cl2F3N3O4 B2405769 2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate CAS No. 338748-68-8](/img/structure/B2405769.png)
2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a trifluoromethyl group (-CF3), a piperazine ring, and a dichlorobenzenecarboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would impact the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro, trifluoromethyl, and ester groups. Each of these groups is reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of four trifluoromethylnitrobenzene analogues, including ethyl 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate and ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate, were determined. These molecules adopt a rod-like conformation, with some showing unique packing arrangements in their crystal structures (Lynch & Mcclenaghan, 2004).
Chemical Synthesis and Pharmacological Effects
- Studies have focused on the synthesis of various analogues and derivatives of this compound. For instance, optically active derivatives have been synthesized and investigated for their pharmacological effects, such as antihypertensive effects in spontaneously hypertensive rats (Ashimori et al., 1991).
Anti-Cancer and Anti-HIV Activity
- Compounds related to 2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate have been explored for their potential anti-cancer and anti-HIV activities. For example, O-arylated diazeniumdiolates derivatives have shown promising activity in various cancer models (Keefer, 2010).
Novel Insecticides Design
- The structure has been used as a basis for designing novel insecticides. Derivatives of this compound have shown growth-inhibiting and larvicidal activities against armyworm, suggesting potential applications in agriculture (Cai et al., 2010).
Optical Storage and Material Science
- Azo-containing vinyl monomers related to this compound have been synthesized and used in reversible optical storage, showing potential applications in material science (Meng et al., 1996).
Fluoroquinolonecarboxylic Acid Synthesis
- The compound's derivatives have been used in the synthesis of fluoroquinolonecarboxylic acid, an important class of antibacterials (Ishizaki et al., 1985).
Future Directions
properties
IUPAC Name |
2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N3O4/c21-14-2-3-15(16(22)12-14)19(29)32-10-9-26-5-7-27(8-6-26)17-4-1-13(20(23,24)25)11-18(17)28(30)31/h1-4,11-12H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJFKFSYTRIHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2405699.png)
![N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2405700.png)


![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2405704.png)


![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)